molecular formula C30H35NO6 B1247074 Decaturin A

Decaturin A

Cat. No. B1247074
M. Wt: 505.6 g/mol
InChI Key: SDTZNNOXVFJOFR-YOJVQXBKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decaturin A is a natural product found in Penicillium decaturense with data available.

Scientific Research Applications

Novel Antiinsectan Activity

  • Decaturin A has been identified as part of a rare structural class of compounds with notable biological activities. Notably, Decaturin B, closely related to Decaturin A, demonstrated potent antiinsectan activity against the fall armyworm (Spodoptera frugiperda). This suggests that Decaturin A, due to its structural similarity, might also possess significant bioactivity in pest control or related applications (Zhang et al., 2003).

Potential in Drug Discovery

  • While specific research directly linking Decaturin A to drug discovery is limited, it's important to consider the broader context of drug research. The integration of molecular biology and genomic sciences in drug discovery has significantly enriched the therapeutic armamentarium. Compounds like Decaturin A, derived from natural sources and with unique structures, are often subjects of interest in the search for new drugs (Drews, 2000).

Marine-Derived Fungus Research

  • Decaturin A has been isolated from Penicillium oxalicum, a marine-derived fungus. This context places Decaturin A within the realm of marine bioprospecting, where compounds extracted from marine organisms are studied for their potential applications in various fields, including pharmaceuticals, agrochemicals, and biotechnology (Wang et al., 2013).

properties

Product Name

Decaturin A

Molecular Formula

C30H35NO6

Molecular Weight

505.6 g/mol

IUPAC Name

(1R,2S,6S,7R,10S,12S)-10,12-dihydroxy-5,7,11,11-tetramethyl-6'-pyridin-3-ylspiro[13-oxatetracyclo[10.2.2.01,10.02,7]hexadec-4-ene-6,2'-3H-furo[3,2-c]pyran]-4'-one

InChI

InChI=1S/C30H35NO6/c1-18-7-8-23-26(4,9-11-29(33)25(2,3)30(34)12-10-27(23,29)17-35-30)28(18)15-20-22(37-28)14-21(36-24(20)32)19-6-5-13-31-16-19/h5-7,13-14,16,23,33-34H,8-12,15,17H2,1-4H3/t23-,26+,27-,28-,29+,30-/m0/s1

InChI Key

SDTZNNOXVFJOFR-YOJVQXBKSA-N

Isomeric SMILES

CC1=CC[C@H]2[C@]([C@]13CC4=C(O3)C=C(OC4=O)C5=CN=CC=C5)(CC[C@@]6([C@]27CC[C@@](C6(C)C)(OC7)O)O)C

Canonical SMILES

CC1=CCC2C(C13CC4=C(O3)C=C(OC4=O)C5=CN=CC=C5)(CCC6(C27CCC(C6(C)C)(OC7)O)O)C

synonyms

decaturin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decaturin A
Reactant of Route 2
Decaturin A
Reactant of Route 3
Reactant of Route 3
Decaturin A
Reactant of Route 4
Decaturin A
Reactant of Route 5
Reactant of Route 5
Decaturin A
Reactant of Route 6
Decaturin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.